4-Phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
4-phenyl-1-(3-pyrazin-2-yloxypiperidin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(10-4-8-16-6-2-1-3-7-16)22-13-5-9-17(15-22)24-18-14-20-11-12-21-18/h1-3,6-7,11-12,14,17H,4-5,8-10,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRDFENWFDKJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCC2=CC=CC=C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one involves several steps, typically starting with the preparation of the piperidine ring. This can be achieved through various methods, including hydrogenation, cyclization, and cycloaddition reactions . Industrial production methods often involve the use of nanocatalysts such as cobalt, ruthenium, and nickel to facilitate the hydrogenation of pyridine derivatives .
Chemical Reactions Analysis
4-Phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in industrial research for the development of new materials and processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in aryl substituents, heterocyclic systems, and substituent positions on the piperidine ring. Below is a detailed comparison based on evidence:
Positional Isomerism in Piperidine Substitution
- 4-Phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one vs. 2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one : The target compound has the pyrazin-2-yloxy group at the 3-position of the piperidine ring, while the analog in substitutes the 4-position. For instance, a 3-substituted piperidine may adopt a distinct conformation compared to a 4-substituted analog, influencing hydrogen bonding or steric interactions.
Aryl Substituent Variations
- Naphthalen-2-yl vs. Phenyl Groups (): Compounds such as 4-hydroxy-3-(naphthalen-2-yl)-1-(piperidin-1-yl)butan-1-one (14d) replace the phenyl group with a naphthalen-2-yl moiety . This substitution is common in CNS-targeting drugs to improve blood-brain barrier penetration.
Thiophen-2-yl and Trifluoromethylpyridine Systems ():
- 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45/RTC6) incorporates a thiophene ring and a trifluoromethylpyridine-piperazine system .
- Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability and may modulate electronic interactions with receptors. Thiophene’s sulfur atom could engage in hydrophobic or π-π stacking interactions distinct from phenyl or pyrazine.
Heterocyclic Modifications
- Benzodiazolyl and Benzodioxolyl Derivatives (): Compounds like 1-(4-fluorophenyl)-4-[4-(2-sulfanyl-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]butan-1-one () feature a benzimidazole-thione group, while describes pyrido-pyrimidinones with benzodioxolyl substituents . Benzodioxolyl systems are associated with enhanced pharmacokinetic profiles due to their resistance to oxidative metabolism.
Research Findings and Implications
- Positional Isomerism : The 3- vs. 4-substitution on piperidine () may lead to divergent biological activities. For example, 3-substituted piperidines often exhibit improved CNS bioavailability due to reduced steric hindrance in receptor binding pockets .
- Electron-Deficient Substituents : Pyrazine and trifluoromethyl groups () enhance dipole interactions and metabolic stability, critical for drug candidates .
- Synthetic Optimization : High-yield syntheses () underscore the importance of solvent polarity and temperature control in nucleophilic substitutions involving bulky aryl groups .
Biological Activity
4-Phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one (CAS No. 2034440-72-5) is a synthetic organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 325.4 g/mol. The compound features a phenyl group, a piperidine ring, and a pyrazine moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₂ |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 2034440-72-5 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperidine ring allows binding to neurotransmitter receptors, potentially influencing neurotransmitter release and signaling pathways. This interaction may modulate cyclic nucleotide levels, particularly cAMP, which plays a vital role in various physiological processes including mood regulation and cognitive functions.
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological activities:
- Phosphodiesterase Inhibition : The compound has been shown to inhibit phosphodiesterase enzymes, which are critical in regulating cellular levels of cyclic nucleotides. This inhibition can lead to enhanced signaling through pathways involving cAMP and cGMP.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Antidepressant Activity : Due to its potential modulation of neurotransmitter systems, it may exert antidepressant-like effects in animal models.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Phosphodiesterase Inhibition
A study evaluated the phosphodiesterase inhibitory activity of this compound in vitro. The results indicated that the compound significantly increased cAMP levels in neuronal cell lines, suggesting its potential role in enhancing synaptic plasticity and memory functions .
Study 2: Neuroprotective Effects
In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in reduced neuronal cell death and improved cell viability compared to controls. The mechanism was linked to the modulation of oxidative stress markers .
Study 3: Antidepressant-Like Activity
In behavioral tests using rodents, administration of the compound demonstrated significant antidepressant-like effects, as evidenced by reductions in immobility time in the forced swim test. These effects were comparable to those observed with standard antidepressants .
Comparison with Similar Compounds
This compound can be compared to other piperidine derivatives regarding their biological profiles:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one | Contains piperazine instead of piperidine | Antidepressant and anxiolytic effects |
| 4-(Pyrazin-2-yloxy)-piperidine | Focuses solely on piperidine and pyrazine | Moderate neuroprotective effects |
Q & A
Q. What synthetic strategies are recommended for preparing 4-Phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one, and how can reaction conditions be optimized?
Methodological Answer:
- Core Synthesis : Start with functionalized piperidine and pyrazine precursors. Use coupling reactions (e.g., Mitsunobu or nucleophilic substitution) to attach the pyrazin-2-yloxy group to the piperidine ring. For ketone formation, employ Friedel-Crafts acylation or amide coupling reagents like HOBt/TBTU with NEt₃ as a base .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane for intermediates, methanol for polar steps) and temperature (room temperature for stability, reflux for sluggish reactions). Purify via normal-phase chromatography (silica gel, 10% methanol/ammonium hydroxide) to isolate the target compound .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% by area under the curve) .
- NMR : Confirm structural features via ¹H/¹³C NMR. Key signals include aromatic protons (δ 7.2–8.5 ppm for phenyl and pyrazine), piperidine methine (δ 3.5–4.5 ppm), and carbonyl (δ 170–175 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z ~365 (calculated molecular weight: 364.4 g/mol).
Q. What safety precautions are critical during handling and storage?
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15 minutes .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture. Label with hazard codes H315 (skin irritation) and H319 (eye damage) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties and target interactions?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with dopamine receptors (e.g., D3) based on structural analogs (e.g., aryl piperazines). Focus on hydrogen bonding between the pyrazine oxygen and receptor residues .
- ADME Prediction : Tools like SwissADME estimate logP (~3.2), moderate blood-brain barrier permeability, and CYP3A4 metabolism. Validate with in vitro assays (e.g., microsomal stability tests) .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Perform IC₅₀ assays (e.g., cAMP inhibition for GPCR targets) with triplicate measurements. Compare results to structurally related compounds (e.g., 1-(4-phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one) to identify substituent effects .
- Off-Target Screening : Use broad-panel kinase/GPCR assays to rule out non-specific binding. Adjust SAR by modifying the phenyl or pyrazine moieties .
Q. How can researchers design in vivo studies to evaluate neuropharmacological potential?
Methodological Answer:
- Animal Models : Use rodent models (e.g., forced swim test for depression, rotarod for motor effects). Administer compound intraperitoneally (1–10 mg/kg) dissolved in DMSO/saline (1:9). Include positive controls (e.g., clozapine for dopamine modulation) .
- Toxicology : Monitor body weight, organ histopathology, and serum biomarkers (ALT, creatinine) after 14-day dosing. Compare to safety data for piperidine/pyrazine analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
